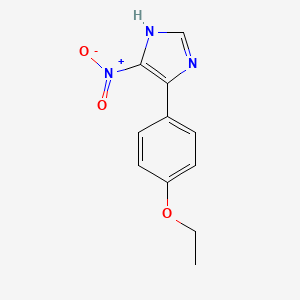![molecular formula C19H30N4OS B6116765 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine](/img/structure/B6116765.png)
4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659, and it is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Wirkmechanismus
4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine inhibits BTK by binding to its active site and preventing its activation. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, resulting in the suppression of cancer growth.
Biochemical and Physiological Effects:
The primary biochemical effect of this compound is the inhibition of BTK activity. This leads to the suppression of B-cell activation and proliferation and the subsequent suppression of cancer growth. The physiological effects of TAK-659 are still under investigation, but it has been shown to be well-tolerated in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine is its selectivity for BTK. This makes it a potent inhibitor of B-cell malignancies, with minimal off-target effects. However, one limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several future directions for research involving 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine. One area of interest is the development of combination therapies involving TAK-659 and other targeted therapies. Another direction is the investigation of the use of TAK-659 in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, the potential use of TAK-659 in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus is also an area of interest.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of oncology. Its selectivity for BTK makes it a potent inhibitor of B-cell malignancies, with minimal off-target effects. Further research is needed to fully understand its potential in clinical settings and to explore its use in other diseases.
Synthesemethoden
The synthesis of 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine involves several steps. The initial step is the preparation of the pyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with the thiomorpholine to form the desired product.
Wissenschaftliche Forschungsanwendungen
The primary application of 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine is in the field of oncology. This compound has been shown to be a potent inhibitor of BTK, which is a critical enzyme involved in the development and progression of various cancers. BTK is particularly important in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Eigenschaften
IUPAC Name |
(3-ethyl-4-propan-2-ylpiperazin-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4OS/c1-4-17-14-22(7-8-23(17)15(2)3)19(24)16-5-6-18(20-13-16)21-9-11-25-12-10-21/h5-6,13,15,17H,4,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCBXSOKXFIEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)C(=O)C2=CN=C(C=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6116684.png)

![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6116694.png)
![1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B6116713.png)
![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6116721.png)
![phenyl(1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanone](/img/structure/B6116722.png)
![8-phenyl-6,7,8,15-tetrahydro-5H-benzo[6',7']cyclohepta[1',2':4,5]pyrimido[1,2-a]benzimidazole](/img/structure/B6116739.png)
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate](/img/structure/B6116746.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6116767.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6116772.png)
![(5-chloro-2-methoxyphenyl)(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6116787.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6116790.png)
![2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6116791.png)
![N-[2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6116797.png)
